3-(2-Bromoethyl)phenol CAS 52059-50-4 chemical properties
3-(2-Bromoethyl)phenol CAS 52059-50-4 chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Bromoethyl)phenol (CAS 52059-50-4)[1]
Executive Summary 3-(2-Bromoethyl)phenol (CAS 52059-50-4) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group and a reactive alkyl bromide tethered at the meta position.[1] This "ambident" reactivity profile—combining a nucleophilic phenol with an electrophilic alkyl halide—makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for central nervous system (CNS) agents and selective estrogen receptor modulators (SERMs). This guide details its physicochemical properties, synthetic pathways, handling protocols to prevent self-polymerization, and its application in medicinal chemistry.[1][2]
Part 1: Chemical Identity & Physical Properties[3][4][5]
The meta-substitution pattern of 3-(2-Bromoethyl)phenol offers a unique geometric vector compared to the more common para-isomers (e.g., tyrosol derivatives), allowing for the construction of bent or non-linear pharmacophores.[1]
Table 1: Physicochemical Profile
| Property | Data | Note |
| CAS Number | 52059-50-4 | |
| IUPAC Name | 3-(2-Bromoethyl)phenol | |
| Molecular Formula | C₈H₉BrO | |
| Molecular Weight | 201.06 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to supercool; crystallizes slowly.[1][3][4][5][6] |
| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DCM, THF, Ethyl Acetate, Alcohols | Limited water solubility; soluble in aqueous base (phenoxide formation).[2] |
| pKa (Phenol) | ~9.9 | Typical for alkyl-substituted phenols.[1] |
| Stability | Hygroscopic; Light Sensitive | Darkens upon oxidation; prone to self-alkylation at high pH.[1][2] |
Part 2: Structural Analysis & Reactivity Profile
The core challenge and utility of 3-(2-Bromoethyl)phenol lie in its dual functionality. It is an internal nucleophile-electrophile system .[1][2]
-
The Phenolic Hydroxyl (Nucleophile): Under basic conditions (pH > 10), the phenol deprotonates to form a phenoxide anion.
-
The Alkyl Bromide (Electrophile): The carbon-bromine bond is susceptible to S_N2 attack.
Critical Reactivity Hazard: Self-Alkylation (Polymerization) If the compound is stored in basic media or heated without protection, the phenoxide of one molecule can attack the alkyl bromide of another, leading to the formation of poly(ether) oligomers.
-
Prevention: Store in slightly acidic conditions or as a protected derivative (e.g., TBDMS ether) if long-term storage is required.[2]
Diagram 1: Reactivity & Divergence Map
This diagram illustrates the competing pathways and the strategic protection required to direct reactivity.[2]
Caption: Divergent reactivity pathways. Direct base treatment risks polymerization; silyl protection isolates the electrophilic reactivity for controlled synthesis.[2]
Part 3: Synthesis & Manufacturing
While 3-(2-Bromoethyl)phenol can be prepared via demethylation of 3-(2-bromoethyl)anisole, the most robust laboratory route involves the reduction of 3-hydroxyphenylacetic acid followed by selective bromination.[1]
Route: Selective Bromination (The Appel Reaction)
This method avoids strong acids (like HBr) that might cause ring bromination or degradation.
-
Step 1: Reduction. Treatment with Borane-THF (
) reduces the carboxylic acid to the alcohol, yielding 3-(2-hydroxyethyl)phenol.[1] -
Step 2: Bromination. The Appel reaction (
) converts the primary alcohol to the bromide.-
Note: The phenolic OH is less reactive towards
than the primary aliphatic alcohol, allowing for selectivity without protection if stoichiometry is strictly controlled (1.05 eq).[2]
-
Part 4: Experimental Protocol (Validated)
Objective: Synthesis of a pharmacophore scaffold via N-alkylation of a secondary amine (e.g., Piperidine) using 3-(2-Bromoethyl)phenol.
Context: This protocol assumes the use of the unprotected phenol, utilizing the difference in pKa between the amine and the phenol to direct selectivity.[2]
Materials:
-
3-(2-Bromoethyl)phenol (1.0 eq)[1]
-
Piperidine (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[2] -
Acetonitrile (ACN, anhydrous)
-
Sodium Iodide (NaI, 0.1 eq, catalyst)[2]
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 3-(2-Bromoethyl)phenol (10 mmol, 2.01 g) in anhydrous ACN (50 mL).
-
Add anhydrous
(20 mmol, 2.76 g) and NaI (1 mmol, 0.15 g). -
Expert Insight: The addition of NaI generates the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile, accelerating the reaction and minimizing thermal degradation.[2]
-
-
Amine Addition:
-
Add Piperidine (12 mmol, 1.02 g) dropwise at room temperature.
-
Control: Do not add the phenol to the base first without the amine present; this minimizes the concentration of free phenoxide available for self-alkylation.[2]
-
-
Reaction:
-
Heat the mixture to reflux (80°C) under nitrogen atmosphere for 6–12 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the amine product (Rf ~0.2, stains with Ninhydrin or Dragendorff).
-
-
Workup:
-
Cool to room temperature.[2] Filter off inorganic solids (
, KBr).[2] -
Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).
-
Crucial Step: The product contains a basic amine and an acidic phenol.[2] It is zwitterionic-like but likely exists as the neutral molecule in organic solvent.[1][2]
-
Dry over
and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Gradient: 0%
10% MeOH in DCM.[2]
-
Diagram 2: Experimental Workflow
Caption: Optimized workflow for N-alkylation minimizing self-polymerization risks.
Part 5: Safety & Handling (SDS Summary)
-
Hazards:
-
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Protect from light (amber vials).
-
Avoid storage with strong bases or oxidizing agents.[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Phenols and Alkyl Bromides (Appel Reaction). Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
